![molecular formula C3H4BrF5S B2483825 [(E)-3-Bromoprop-1-enyl]-pentafluoro-lambda6-sulfane CAS No. 2149605-97-8](/img/structure/B2483825.png)
[(E)-3-Bromoprop-1-enyl]-pentafluoro-lambda6-sulfane
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Overview
Description
Synthesis Analysis
The synthesis of [(E)-3-Bromoprop-1-enyl]-pentafluoro-lambda^6-sulfane involves efficient methods to incorporate the pentafluoro-λ^6-sulfanyl group into various alkadienes. This process is crucial for producing monomers and intermediates for further chemical reactions and applications. The convenience and efficiency of the synthesis process enable the exploration of new compounds with potential industrial and research applications (Brel, 2005).
Molecular Structure Analysis
The molecular structure of [(E)-3-Bromoprop-1-enyl]-pentafluoro-lambda^6-sulfane and its derivatives often involves complex interactions between the pentafluoro-sulfanyl group and other molecular moieties. Studies on λ^3σ^3P and λ^5σ^5P derivatives have revealed how the (E)-1,2-difluoro-2-(pentafluoro-λ^6-sulfanyl)ethenyl group can be bonded to phosphorus, showcasing the versatility and reactivity of the pentafluoro-sulfanyl group in creating new molecular structures (Wessolowski et al., 1997).
Chemical Reactions and Properties
The reactivity of [(E)-3-Bromoprop-1-enyl]-pentafluoro-lambda^6-sulfane allows for its use in various chemical reactions, including epoxidation and Diels-Alder reactions. These reactions are essential for synthesizing pentafluorosulfanyl-containing heterocyclic compounds and dienophiles, which are useful in further chemical synthesis and the development of new materials with desired properties (Brel, 2006).
Physical Properties Analysis
The physical properties of [(E)-3-Bromoprop-1-enyl]-pentafluoro-lambda^6-sulfane and related compounds are crucial for their application in various fields. Studies have focused on understanding these properties to optimize the use of these compounds in industrial and research settings. The unique characteristics of the pentafluoro-sulfanyl group contribute to the material's behavior and its potential uses (Wang et al., 2020).
Chemical Properties Analysis
The chemical properties of [(E)-3-Bromoprop-1-enyl]-pentafluoro-lambda^6-sulfane, such as its reactivity and stability, are influenced by the presence of the pentafluoro-sulfanyl group. Understanding these properties is essential for harnessing the compound's potential in chemical synthesis and the development of new materials with specific functionalities (Yasuo et al., 2023).
Scientific Research Applications
Synthesis and Epoxidation of Alkadienes : [(E)-3-Bromoprop-1-enyl]-pentafluoro-lambda6-sulfane-related compounds, specifically pentafluoro-λ6-sulfanyl-containing alkadienes, have been synthesized and utilized in epoxidation reactions. These compounds serve as useful monomers or intermediates in the creation of polymers, polymer surface coatings, and SF5-containing heterocyclic compounds (Brel, 2005).
Synthesis of Heterocyclic Compounds : Pentafluoro-λ6-sulfanyl-containing 4,5-dihydroisoxazoles, which are structurally related to [(E)-3-Bromoprop-1-enyl]-pentafluoro-lambda6-sulfane, have been synthesized efficiently. These compounds are significant as intermediates in the preparation of pentafluorosulfanyl-containing heterocyclic and polyfunctional compounds (Brel, 2006).
Preparation of Alkenyl Aryl Tetrafluoro-λ6-sulfanes : Research into substituted alkenyl aryl tetrafluoro-λ6-sulfanes, which are related to pentafluoro-λ6-sulfanyl groups, involves the direct addition of chlorotetrafluorosulfanyl arenes to primary alkynes. This research aids in understanding the modulation of reactivity and the effects of aryl substituents on these compounds (Zhong et al., 2014).
Diels-Alder Reactions with Pentafluoro-λ6-sulfanyl Moiety : Pentafluoro-λ6-sulfanyl compounds, closely related to [(E)-3-Bromoprop-1-enyl]-pentafluoro-lambda6-sulfane, have been synthesized as dienophiles. These compounds readily react with cyclic and aliphatic electron-releasing dienes to form Diels-Alder cycloadducts (Brel, 2006).
Safety And Hazards
Future Directions
properties
IUPAC Name |
[(E)-3-bromoprop-1-enyl]-pentafluoro-λ6-sulfane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4BrF5S/c4-2-1-3-10(5,6,7,8)9/h1,3H,2H2/b3-1+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTPHEUDSOJLBOZ-HNQUOIGGSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C=CS(F)(F)(F)(F)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(/C=C/S(F)(F)(F)(F)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4BrF5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Bromoprop-1-en-1-yl)pentafluorosulfane |
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